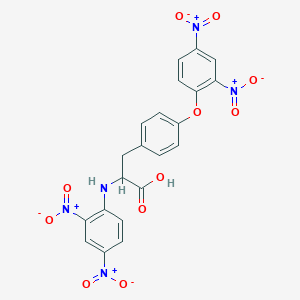

N,O-Di(DNP)-L-tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

1694-93-5 |

|---|---|

Molecular Formula |

C21H15N5O11 |

Molecular Weight |

513.4 g/mol |

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |

InChI Key |

XLKWITSYWZVKMC-KRWDZBQOSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

1694-93-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,o Di Dnp L Tyrosine

Established Synthetic Routes for N,O-Di(DNP)-L-Tyrosine

The primary established method for synthesizing this compound is through a carefully controlled, stepwise chemical modification process. This ensures the selective and complete dinitrophenylation of both the alpha-amino group and the phenolic hydroxyl group of the L-tyrosine molecule.

The synthesis is strategically performed in a two-step protocol to manage the reactivity of the different functional groups on L-tyrosine.

N-Dinitrophenylation: The first step involves the reaction of L-tyrosine with a dinitrophenylating agent. Under controlled alkaline conditions, the alpha-amino group, being more nucleophilic than the phenolic hydroxyl group, preferentially attacks the reagent. This leads to the substitution of the fluorine atom on the reagent and the formation of the intermediate, N-DNP-L-tyrosine.

O-Dinitrophenylation: In the second step, the phenolic hydroxyl group of the N-DNP-L-tyrosine intermediate is targeted. This subsequent functionalization requires a second equivalent of the dinitrophenylating agent and often stricter control over reaction conditions to drive the reaction to completion and yield the final this compound product.

The success and efficiency of the synthesis hinge on the precise control of several parameters, including the choice of reagents, pH, solvent, molar ratios, and temperature.

2,4-Dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent, is the quintessential chemical used for this derivatization. wikipedia.org DNFB readily reacts with the amine group of amino acids to form stable dinitrophenyl (DNP)-amino acid derivatives. wikipedia.orgnih.gov The fluorine atom on the benzene (B151609) ring is an excellent leaving group, facilitating the nucleophilic aromatic substitution reaction with the amino and hydroxyl groups of L-tyrosine. While DNFB is the most cited reagent, similar reagents like 2,4-dinitrobenzenesulfonyl chloride can also be employed for the synthesis.

The reaction is critically dependent on an alkaline environment. Maintaining an alkaline pH is essential for deprotonating the amino and phenolic hydroxyl groups, thereby increasing their nucleophilicity and facilitating the reaction with DNFB.

Initial Step (N-dinitrophenylation): This step is typically conducted in an alkaline aqueous medium using bases like sodium bicarbonate or potassium hydroxide.

Second Step (O-dinitrophenylation): Stricter pH control is required for the second dinitrophenylation. A pH range of 8–9 is often optimal to avoid side reactions or degradation of the product. Borate (B1201080) buffers (e.g., 0.5 M, pH 9) are considered particularly effective as they help stabilize the reaction intermediates.

Product Isolation: Following the reaction, the product is precipitated and isolated by acidifying the reaction mixture with an acid like HCl to a pH of 2–3.

The choice of solvent is crucial for solubilizing the reactants and intermediates and for influencing reaction rates.

Aqueous Medium: The initial dinitrophenylation of the amino group is often carried out in an alkaline aqueous solution.

Polar Aprotic Solvents: For the subsequent dinitrophenylation of the hydroxyl group, polar aprotic solvents such as dimethylformamide (DMF) are frequently used. These solvents are effective at solubilizing the N-DNP-L-tyrosine intermediate, which may have limited solubility in purely aqueous systems, thus driving the reaction to completion. The study of DNP-amino acid partitioning has also been explored in aqueous two-phase systems, such as those involving ionic liquids or polyethylene (B3416737) glycol, for separation and analysis. ntnu.nonih.gov

Optimizing the stoichiometry of the reactants and the reaction temperature is key to maximizing the yield and purity of the final product. The increase of reaction temperature generally has a positive effect on the formation of reaction products. scielo.br

Molar Ratios: To achieve complete di-substitution on both the amino and hydroxyl groups, a 2:1 molar ratio of 2,4-Dinitrofluorobenzene (DNFB) to L-tyrosine is typically required.

Data Tables

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Purpose/Rationale | Citation |

| Reagent | 2,4-Dinitrofluorobenzene (DNFB) | Provides the DNP moiety; fluorine is an effective leaving group. | wikipedia.orgnih.gov |

| pH | 8.0 - 9.0 | Enhances nucleophilicity of amino and hydroxyl groups by deprotonation. | |

| Buffering Agent | Borate Buffer (0.5 M) | Stabilizes intermediates and minimizes side reactions. | |

| Solvent System | Aqueous (Step 1); Polar Aprotic (e.g., DMF) (Step 2) | Solubilizes reactants and intermediates to drive reaction completion. | |

| Molar Ratio | 2:1 (DNFB : L-tyrosine) | Ensures complete di-substitution on both functional groups. | |

| Temperature | 30 - 50 °C | Accelerates reaction rate without compromising product stability. |

Specific Reagents and Reaction Conditions

Solvent Systems in Dinitrophenylation Reactions

Advanced Strategies for Tyrosine Derivatization

Advanced strategies for modifying L-tyrosine leverage both biological systems and chemical reactions to create novel derivatives. These methods aim to overcome challenges such as harsh reaction conditions and lack of specificity often associated with traditional chemical synthesis. sci-hub.seacs.org

Biocatalytic Approaches to L-Tyrosine Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to chemical synthesis for producing L-tyrosine derivatives. sci-hub.se This approach utilizes enzymes or whole-cell systems to catalyze specific modifications on the L-tyrosine molecule, often under mild conditions and with high selectivity. nih.govsci-hub.se

Key enzymatic reactions include hydroxylation, deamination, and carbon-carbon bond formation. sci-hub.seacs.org For instance, a tandem enzymatic reaction using tyrosinase and catechol-O-methyltransferase (COMT) can achieve regioselective derivatization. Tyrosinase first hydroxylates the tyrosine residue to form an L-DOPA intermediate, which is then promptly alkylated by COMT. acs.org This strategy is notable for its high selectivity for tyrosine residues within complex peptides and proteins. acs.org

Another significant biocatalytic strategy involves a one-pot, two-step cascade to produce L-tyrosine derivatives from simple starting materials like monosubstituted benzenes, pyruvate, and ammonia (B1221849). acs.orgacs.org This process uses a monooxygenase (P450 BM3) for regioselective hydroxylation, followed by a C-C coupling and asymmetric amination reaction catalyzed by tyrosine phenol (B47542) lyase (TPL). acs.orgresearchgate.net This method has successfully produced compounds like 3-methyl-L-tyrosine with excellent stereoselectivity (>97% ee). acs.org

Enzymes such as L-amino acid deaminases (L-AADs) and tyrosine ammonia lyase (TAL) are also employed for derivatization at the α-amino group. sci-hub.se These biocatalytic transformations have advanced from single-step reactions to complex multi-step enzyme cascades, expanding the range of accessible L-tyrosine derivatives. sci-hub.se

| Enzyme/System | Starting Material(s) | Product(s) | Key Findings/Reaction Type | Reference |

|---|---|---|---|---|

| Tyrosinase and Catechol-O-methyltransferase (COMT) | L-Tyrosine residues in peptides/proteins | Alkoxylated L-tyrosine derivatives | Tandem enzymatic reaction for regioselective modification. Tyrosinase hydroxylates to L-DOPA, which is then alkylated by COMT. | acs.org |

| Monooxygenase P450 BM3 and Tyrosine Phenol Lyase (TPL) | Monosubstituted benzenes, pyruvate, NH₃ | L-DOPA surrogates (e.g., 3-methyl-L-tyrosine) | One-pot biocascade achieving >97% enantiomeric excess (ee) and product titers up to 5.2 g/L. | acs.orgacs.org |

| 4-dimethylallyltryptophan synthase (FgaPT2) | L-tyrosine, Dimethylallyl diphosphate (B83284) (DMAPP) | 3-dimethylallyl-L-tyrosine | C3-prenylation of the benzene ring. Achieved 50% conversion for the synthesis of 0.5 mM product. | sci-hub.se |

| L-amino acid deaminases (L-AADs) | L-tyrosine | 4-hydroxyphenylpyruvic acid | Deamination of the α-amino group. | nih.govsci-hub.se |

| Tyrosine ammonia lyase (TAL) | L-tyrosine | p-Coumaric acid | Elimination of the α-amino group. | sci-hub.se |

Chemical Synthesis of Other Tyrosine Derivatives

While biocatalysis offers green alternatives, chemical synthesis remains a cornerstone for producing a vast range of tyrosine derivatives, particularly those with structures not readily accessible through enzymatic means. These methods often involve multi-step processes and the use of protecting groups to achieve selective modification. acs.org

One approach involves the titanium tetrachloride-mediated chlorocyanoethylation of anisole (B1667542) with 2-chloroacrylonitrile. The resulting α-chloro-β-(4-methoxyphenyl)propionitrile can be converted through a simple reaction sequence into (±) methyl-α-amino-β-(4-methoxyphenyl)propionate, a tyrosine derivative. tandfonline.com

Another advanced strategy for peptide and protein modification is the dearomatization–rearomatization of tyrosine. rsc.org In this method, tyrosine is oxidized in situ to generate an electrophilic cyclohexadienone intermediate. This intermediate can then undergo a thiol-Michael addition, leading to a modified tyrosine residue upon rearomatization. rsc.org This technique expands the toolkit for protein conjugation. rsc.org

Furthermore, conformationally constrained tyrosine derivatives can be synthesized to study structure-bioactivity relationships in peptides. lsu.edu For example, a derivative with the alanyl side chain fused to a five-membered ring was prepared by coupling three smaller molecules, followed by a ring-closure using a Heck reaction. lsu.edu Other synthetic routes involve the benzoylation of L-tyrosine, which can be used to prepare intermediates for pharmaceuticals. google.com These diverse chemical strategies highlight the versatility of L-tyrosine as a scaffold in synthetic organic chemistry. nih.gov

| Method/Strategy | Reagents/Catalysts | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Stepwise Dinitrophenylation | 2,4-dinitrofluorobenzene (DNFB), alkaline medium | This compound | Sequential modification of the amino group followed by the phenolic hydroxyl group. | |

| Chlorocyanoethylation | Titanium tetrachloride, 2-chloroacrylonitrile | (±) methyl-α-amino-β-(4-methoxyphenyl)propionate | Carbon-carbon bond formation on an anisole precursor. | tandfonline.com |

| Dearomatization–Rearomatization | Oxidizing agent, thiol nucleophile | Thiol-modified tyrosine residues | In situ generation of an electrophilic cyclohexadienone intermediate for protein modification. | rsc.org |

| Heck Reaction | Palladium catalyst | Conformationally constrained tyrosine derivatives | Used for ring-closure to create fused ring systems on the tyrosine structure. | lsu.edu |

| Benzoylation | Benzoyl chloride, inorganic alkali | N-benzoyl-L-tyrosyl-di-n-propylamine | Two-step synthesis to produce intermediates for pharmaceuticals. | google.com |

Chemical Reactivity and Mechanistic Investigations of N,o Di Dnp L Tyrosine

Types of Chemical Reactions Involving the Dinitrophenyl Moiety

The dinitrophenyl groups attached to the L-tyrosine core are the primary sites of chemical reactivity. These electron-withdrawing groups render the aromatic rings susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions and Product Formation

N,O-Di(DNP)-L-tyrosine can undergo oxidation under specific laboratory conditions, leading to the formation of various oxidized products . The exact nature of these products is dependent on the oxidizing agents used and the reaction conditions employed . Common oxidizing agents capable of reacting with dinitrophenyl compounds include potassium permanganate (B83412) and hydrogen peroxide . The process of metal-catalyzed oxidation can lead to the formation of carbonyl derivatives on amino acid residues tandfonline.com.

Table 1: Oxidizing Agents and Conditions for Dinitrophenyl Compounds

| Oxidizing Agent | Typical Conditions | General Product Class |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Varies based on desired oxidation state | Oxidized derivatives |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst | Oxidized derivatives |

| Metal-catalyzed Oxidation (e.g., Fenton reaction) | Presence of transition metals (e.g., Fe²⁺, Cu⁺) | Carbonyl derivatives tandfonline.com |

Reduction Reactions and Product Formation

The nitro groups of the DNP moiety are readily reduced. This transformation can be accomplished using chemical reducing agents or through enzymatic processes. Common chemical reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the nitro groups to amino groups spcmc.ac.in. Such reactions can result in the partial or complete reduction of the nitro functionalities .

Enzymatic reduction is also a significant reaction pathway. For instance, nitroreductase enzymes like NprA from Rhodobacter capsulatus can reduce 2,4-dinitrophenol, showing a preference for reducing the ortho nitro group to an amino derivative using NADPH as an electron donor nih.gov. In the context of mass spectrometry, the reduction of nitro groups in N-(2,4-dinitrophenyl)amino acids can occur, followed by a cyclization reaction to form benzimidazole (B57391) derivatives researchgate.net.

Table 2: Reduction Reactions and Products of Dinitrophenyl Groups

| Reducing Agent/Method | Product(s) | Reference(s) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Partially or fully reduced amino derivatives | |

| Lithium Aluminum Hydride (LiAlH₄) | Fully reduced amino derivatives | spcmc.ac.in |

| Nitroreductase Enzymes (e.g., NprA) | Amino derivatives (preferential ortho-group reduction) | nih.gov |

| Mass Spectrometry (in gas phase) | Benzimidazole derivatives (via reduction and cyclization) | researchgate.net |

Nucleophilic Substitution Reactions of Dinitrophenyl Groups

The two nitro groups on each phenyl ring are strongly electron-withdrawing, which significantly activates the rings towards nucleophilic aromatic substitution (SNAr) spcmc.ac.in. This allows the DNP groups to be displaced by various nucleophiles. The synthesis of this compound itself is an example of this, where the amino and hydroxyl groups of L-tyrosine act as nucleophiles, attacking 2,4-dinitrofluorobenzene .

Conversely, the DNP groups attached to the tyrosine can be substituted by other nucleophiles, such as amines or thiols, in reactions that may require a base like triethylamine (B128534) or pyridine (B92270) . A notable phenomenon is "transconjugation," where a DNP group can detach from its original amino acid carrier and subsequently conjugate to proteins within a biological system capes.gov.br. This reactivity underscores the potential for the DNP moiety to act as a leaving group in the presence of strong nucleophiles.

Molecular Mechanism of Action

The biological and chemical effects of this compound are rooted in its ability to interact covalently with biological macromolecules and consequently affect their function and related biochemical pathways.

Covalent Interactions with Nucleophilic Biomolecules

A key aspect of the mechanism of action for this compound is its capacity to form stable covalent bonds with nucleophilic sites on biomolecules . The electrophilic nature of the dinitrophenyl rings makes them targets for attack by nucleophilic amino acid residues commonly found in proteins, such as cysteine, serine, and lysine (B10760008) nih.govmdpi.com.

This covalent modification alters the structure and, consequently, the function of the target biomolecule . For example, studies involving the reaction of dinitrophenyl groups with bovine serum albumin have shown that lysine residues can be modified nih.gov. While these modified DNP-lysine residues were exposed to the solvent, they were sterically hindered from interacting with larger molecules like antibodies nih.gov. This covalent labeling is the basis for the use of DNP-containing compounds as haptens in immunology, where they render small molecules immunogenic .

Impact on Biochemical Pathways and Processes at a Molecular Level

The covalent modification of biomolecules by this compound can have significant downstream effects on biochemical processes. By covalently binding to enzymes, the compound can inhibit their catalytic activity. Research has shown that the dinitrophenylation of an asparaginyl-carbohydrate derived from ovalbumin modified the enzymatic action of emulsin portlandpress.com.

As a derivative of L-tyrosine, this compound may interfere with pathways that utilize this amino acid. L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as thyroid hormones drugbank.com. Furthermore, dinitrophenols are recognized as uncoupling agents that can disrupt mitochondrial oxidative phosphorylation drugbank.com. The covalent modification of proteins involved in metabolic or signaling pathways can disrupt cellular homeostasis. For example, dinitrophenylated amino acids have been used as probes to study direct urea-protein interactions during protein denaturation, highlighting their utility in investigating molecular interactions within complex biological media ua.pt. The enzymatic reduction of dinitrophenols by nitroreductases also suggests a direct interaction with cellular metabolic systems, particularly those involved in aromatic amino acid metabolism nih.gov.

Table 3: Examples of Biochemical Impacts of Dinitrophenylation

| Affected Biomolecule/Process | Observed Impact | Reference(s) |

|---|---|---|

| Emulsin (enzyme) | Modified enzymatic action on dinitrophenylated asparaginyl-carbohydrate | portlandpress.com |

| Bovine Serum Albumin (protein) | Covalent modification of lysine residues | nih.gov |

| Mitochondrial Respiration | Uncoupling of oxidative phosphorylation (general for dinitrophenols) | drugbank.com |

| Protein Partitioning in Aqueous Systems | Dinitrophenylated amino acids act as probes for direct protein-solute interactions | ua.pt |

| Aromatic Amino Acid Metabolism | A nitroreductase involved in this metabolism can reduce 2,4-dinitrophenol | nih.gov |

Electron Transfer and Redox Chemistry in Tyrosine Derivatives

The redox behavior of tyrosine and its derivatives is of fundamental importance in a wide array of biological processes, including signal transduction and enzymatic catalysis. The phenolic side chain of tyrosine is a key participant in high-potential electron transfer (ET) reactions, often involving the formation of a tyrosyl radical. The modification of the tyrosine molecule, such as through the introduction of dinitrophenyl (DNP) groups to form this compound, can significantly alter its electronic properties and, consequently, its electron transfer and redox chemistry.

The introduction of two 2,4-dinitrophenyl groups, which are strongly electron-withdrawing, to both the amino and the phenolic oxygen of L-tyrosine is expected to have a profound impact on the molecule's redox characteristics. These modifications influence the ease with which the molecule can be oxidized or reduced by altering the electron density on the tyrosine moiety.

Mechanistic studies on tyrosine and its derivatives often focus on proton-coupled electron transfer (PCET), a process vital to many biological redox reactions. researchgate.netdiva-portal.org PCET can occur through either a stepwise or a concerted mechanism, and the dominant pathway is influenced by factors such as pH and the driving force for electron and proton transfer. researchgate.netdiva-portal.org In native tyrosine, the phenolic hydroxyl group is central to this process. However, in this compound, this hydroxyl group is replaced by a dinitrophenoxy ether linkage, which fundamentally alters the potential for proton-coupled electron transfer.

The electrochemical behavior of dinitrophenyl derivatives has been a subject of investigation. For instance, studies on compounds like 2,2-diphenyl-1-(2,4-dinitrophenyl)hydrazine reveal complex cyclic voltammograms with multiple oxidation and reduction steps, indicating the rich redox chemistry of the dinitrophenyl group itself. lew.ro The electronic conjugation within such molecules, influenced by electron-withdrawing and donating effects, dictates their electrochemical behavior. lew.ro In the case of this compound, the two DNP groups introduce significant electron-withdrawing character, which is anticipated to make the tyrosine ring more electron-deficient and thus more difficult to oxidize.

The table below summarizes the inferred impact of dinitrophenylation on the redox properties of L-tyrosine.

| Property | L-Tyrosine | This compound (Inferred) |

| Primary Redox Site | Phenolic hydroxyl group | Dinitrophenyl groups and tyrosine aromatic ring |

| Oxidation Potential | Relatively high, modulated by environment | Significantly higher due to electron-withdrawing DNP groups |

| Electron Transfer Mechanism | Primarily Proton-Coupled Electron Transfer (PCET) researchgate.netdiva-portal.org | Direct Electron Transfer (ET) |

| Role of Phenolic Proton | Essential for PCET pathways diva-portal.org | Absent; precludes typical PCET |

| Redox Activity of Substituents | None | DNP groups are electrochemically active lew.ro |

Detailed research findings on model systems highlight the critical role of the protein matrix and local environment in modulating the redox properties of tyrosine residues. nih.govumich.edu For this compound in a biological or chemical system, its interactions with the surrounding medium would similarly be expected to influence its redox behavior. However, the intrinsic electronic modifications due to the DNP groups would remain the dominant factor. The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones that can be analyzed electrochemically further underscores the redox-active nature of the DNP moiety. researchgate.netnih.gov

Biochemical and Molecular Research Applications of N,o Di Dnp L Tyrosine

Utilization in Immunological Studies

The chemical compound N,O-Di(DNP)-L-tyrosine is a valuable tool in immunology, primarily due to the properties of its 2,4-dinitrophenyl (DNP) groups. These groups allow the molecule to function as a hapten, facilitating the study of immune responses and the generation of specific antibodies.

A hapten is a small molecule that, by itself, cannot elicit an immune response. nih.govaptamergroup.com To become immunogenic, it must be attached to a larger carrier molecule, typically a protein. nih.govaptamergroup.comacs.org The DNP group is a classic example of a hapten used extensively in immunological research. synabs.beusbio.net Much of the foundational understanding of the antibody response to antigens has been developed using the DNP-hapten model. usbio.net

This compound serves as a hapten because the DNP moieties are recognized as foreign by the immune system. Since DNP is not naturally found in animal tissues, it is an ideal candidate for use as a specific target in immunoassays. synabs.be When conjugated to a carrier, the DNP groups can stimulate a strong and specific antibody response. synabs.benih.gov This response is directed against the DNP determinant, allowing researchers to produce antibodies that specifically recognize this chemical group. usbio.net

Generating antibodies against small molecules like metabolites, drugs, or toxins is challenging because they are not inherently immunogenic. aptamergroup.comprosci-services.com The primary strategy to overcome this is to conjugate the small molecule (the hapten) to a large carrier protein. acs.orgproteogenix.science This hapten-carrier conjugate is then used to immunize an animal, prompting an immune response that produces antibodies against the hapten, the carrier protein, and the linker region between them. thermofisher.com

Several factors are critical for successfully generating anti-hapten antibodies:

Choice of Carrier Protein: The carrier must be highly immunogenic to stimulate a robust immune response. proteogenix.science Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). thermofisher.comthermofisher.com The choice of carrier can influence the specificity and affinity of the resulting antibodies. researchgate.net

Conjugation Chemistry: The method used to link the hapten to the carrier is crucial. acs.orgprosci-services.com The linkage must be stable and should present the hapten in a way that mimics its structure in the intended application. prosci-services.com The mode of attachment can be critical for inducing the desired immune response. nih.gov

Hapten Density: The number of hapten molecules attached to each carrier protein molecule, known as the hapten density, affects the quality and quantity of the antibody response. nih.gov An optimal hapten density is required to generate high-titer, high-affinity antibodies. acs.org

| Carrier Protein | Molecular Weight (approx.) | Key Features | Common Use |

| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Highly immunogenic due to its large size and foreignness to mammals. Rich in lysine (B10760008) residues for conjugation. thermofisher.comthermofisher.com | Primary immunization to generate a strong antibody response. usbio.netthermofisher.com |

| Bovine Serum Albumin (BSA) | 66.5 kDa | Smaller than KLH, highly soluble, and readily available. Contains numerous primary amines for conjugation. thermofisher.comthermofisher.com | Immunization and as a coating antigen in immunoassays like ELISA. |

| Ovalbumin (OVA) | 45 kDa | Somewhat immunogenic, contains multiple sites for conjugation. thermofisher.com | Often used as a secondary carrier protein for screening assays to identify hapten-specific antibodies without cross-reactivity to the primary carrier. thermofisher.commdpi.com |

This compound as a Hapten

Applications in Protein Chemistry and Proteomics Research

The unique chemical properties of this compound make it a versatile reagent in protein chemistry and proteomics for probing molecular interactions and protein function.

This compound and other DNP-labeled molecules are employed to study the binding between proteins and ligands. The DNP group acts as a specific tag or probe. For instance, in competitive binding assays, the affinity of an unlabeled compound for a protein can be determined by measuring its ability to displace a DNP-labeled ligand from the protein's binding site. researchgate.net

The DNP group itself can function as a ligand. Studies have shown that 2,4-Dinitrophenol (DNP) can act as an inhibitor by binding directly to proteins such as transthyretin (TTR), a transport protein implicated in amyloid diseases. synabs.bepnas.org The interaction between DNP and the protein can be monitored to understand the binding mechanism, which is crucial for drug development. pnas.org Similarly, DNP-labeled peptides have been used as substrates in fluorescence resonance energy transfer (FRET) assays to measure the inhibitory activity of compounds against enzymes like proteases. mdpi.com

This modified amino acid is useful for investigating enzyme mechanisms and kinetics. As an analog of L-tyrosine, this compound can interact with enzymes that normally bind tyrosine or structurally similar substrates. Depending on the enzyme, it can act as a competitive, non-competitive, or mixed-type inhibitor. mdpi.comresearchgate.net

By introducing the compound into an enzymatic assay and measuring the reaction rate, researchers can gain insights into the enzyme's active site and mechanism. researchgate.net For example, kinetic analysis can reveal whether the compound competes with the natural substrate for the active site or binds to an allosteric site, thereby altering the enzyme's catalytic efficiency. researchgate.net This information is fundamental to understanding enzyme regulation and for designing specific enzyme inhibitors. Tyrosinase, an enzyme that uses L-tyrosine as a substrate, is a frequent subject of such inhibition studies. mdpi.commdpi.com

Covalently modifying specific amino acid residues is a powerful technique for elucidating their role in a protein's structure and function. mdpi.com The attachment of two bulky and electron-withdrawing DNP groups to both the amino (-NH₂) and hydroxyl (-OH) groups of L-tyrosine dramatically alters its size, polarity, and chemical reactivity.

Incorporating this compound into a peptide or using reagents to attach DNP groups to tyrosine residues within a protein allows scientists to probe how these changes affect protein folding, stability, and biological activity. mdpi.com The dinitrophenyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to stable modifications that can alter protein function.

A related and significant application in proteomics involves the detection of protein carbonylation, a form of oxidative damage implicated in aging and disease. nih.gov Carbonyl groups on oxidized proteins react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable DNP-hydrazone product. nih.govresearchgate.net This DNP tag can then be detected with high sensitivity using specific anti-DNP antibodies, allowing for the quantification and identification of oxidized proteins in complex biological samples. nih.govresearchgate.net

Enzyme Kinetics Studies

Role as a Reagent in Analytical Chemistry

N,O-Di(2,4-dinitrophenyl)-L-tyrosine, often abbreviated as this compound, is a chemically modified derivative of the amino acid L-tyrosine. smolecule.com This modification, where both the amino (-NH₂) and the phenolic hydroxyl (-OH) groups are substituted with 2,4-dinitrophenyl (DNP) moieties, imparts specific physicochemical properties that are advantageous in analytical chemistry. The presence of the DNP groups, which are strong chromophores, results in a characteristic yellow color and significantly increased absorbance in the visible and ultraviolet regions of the electromagnetic spectrum. This property is central to its use as an analytical reagent.

The derivatization of amino acids is a common strategy to facilitate their detection and quantification, particularly in complex biological samples. While this compound is itself a DNP-derivatized amino acid, the principle of its detection is analogous to methods used for other amino acids. Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, react with the primary amino group of amino acids to form DNP-amino acids. These derivatives can then be readily quantified.

The process leverages the strong light-absorbing properties of the DNP group. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector are commonly employed. nih.govsciex.com The DNP-amino acid derivative is separated from other components in the sample by the HPLC column, and as it passes through the detector, its absorbance is measured at a specific wavelength (typically around 360 nm for DNP compounds). nih.gov According to the Beer-Lambert Law, the measured absorbance is directly proportional to the concentration of the DNP-amino acid, allowing for precise quantification. This method is noted for its sensitivity and robustness. sciex.com

The table below summarizes analytical methods used for amino acid quantification, where derivatization to form chromophoric compounds like DNP-amino acids is a key step.

| Analytical Technique | Principle of Detection | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation of DNP-amino acids followed by UV-Vis absorbance detection. nih.gov | Quantitative analysis of individual amino acids in a mixture, such as in plasma or cell supernatants. sciex.com |

| Spectrophotometry | Measurement of the total absorbance of DNP-derivatized compounds in a sample at a specific wavelength (e.g., 360 nm). nih.gov | Estimation of total amino acid concentration or protein carbonyl content after derivatization. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation of DNP-amino acids on a stationary phase, visualized by their yellow color. | Qualitative or semi-quantitative analysis and purity assessment. |

Similar to individual amino acids, peptides can be quantified using derivatization strategies. This compound serves as a model compound demonstrating how DNP modification facilitates detection. The N-terminal amino group of a peptide can be reacted with FDNB to attach a DNP group, rendering the entire peptide detectable by UV-Vis spectroscopy. genscript.com

This approach is particularly useful for peptides that lack native chromophoric amino acids like tryptophan or tyrosine, or when a universal detection method is required that is independent of the peptide's sequence. Absolute quantification of peptides is a significant challenge in proteomics and analytical biochemistry, and derivatization chemistry provides a viable solution. nih.gov By converting the peptide into a colored DNP-derivative, its concentration can be determined spectrophotometrically or via HPLC, similar to the method for amino acids. nih.gov

Another advanced application involves using the intrinsic fluorescence of tyrosine within a peptide for quantification, with non-peptidic fluorescent calibrants like N-acetyl-L-tyrosine ethyl ester being used to establish the method. nih.govresearchgate.net While this method relies on native tyrosine, the principles of using a modified, easily detectable molecule as a standard are shared with DNP-based methods.

Detection and Quantification of Amino Acids

Applications in Organic Synthesis

The unique structure of this compound also lends itself to applications in the field of organic synthesis.

In the multi-step synthesis of complex organic molecules, it is often necessary to protect reactive functional groups to prevent them from participating in unwanted side reactions. The DNP groups in this compound serve as protecting groups for the amino and phenolic hydroxyl functions of the tyrosine scaffold. L-tyrosine itself is a valuable precursor for a wide range of biologically active compounds, including neurotransmitters and hormones. creative-proteomics.comacademie-sciences.fr

By starting with this compound, chemists can perform reactions on other parts of the molecule, such as the carboxylic acid group, without affecting the protected amine and phenol (B47542). Once the desired transformations are complete, the DNP protecting groups can be removed through chemical reactions, such as reduction, to yield the final product. This strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling the construction of intricate molecular architectures that would otherwise be difficult to achieve. academie-sciences.fr

In research and industrial settings, maintaining the quality and consistency of analytical measurements is paramount. An analytical standard is a highly pure and well-characterized substance used as a reference point for this purpose. sigmaaldrich.comfujifilm.com this compound is utilized as such a standard in quality control processes, particularly in contexts involving the synthesis or analysis of other DNP-containing compounds.

For example, when a laboratory develops an HPLC method to quantify various DNP-amino acids, a certified reference standard of this compound can be used to:

Calibrate the instrument: Ensure the detector response is accurate.

Validate the method: Confirm the method's precision, accuracy, and linearity.

Serve as an internal control: Included in analysis batches to monitor the consistency and performance of the assay over time. nih.gov

The use of a stable, well-defined standard like this compound helps ensure that analytical data is reliable, reproducible, and comparable across different experiments and laboratories. sigmaaldrich.com

The table below outlines the quality control applications.

| QC Application | Purpose | Example |

| Method Validation | To confirm that an analytical method is suitable for its intended purpose. | Using this compound to test the linearity and accuracy of an HPLC method for DNP-compounds. |

| Instrument Calibration | To establish the relationship between the analytical signal and the concentration of the analyte. | Creating a calibration curve by injecting known concentrations of this compound into an HPLC-UV system. |

| Internal Standard/Control | To monitor and correct for variations in analytical performance during routine analysis. nih.gov | Adding a fixed amount of this compound to every sample to ensure consistent detection. |

Broader Context: L Tyrosine Metabolism and Degradation Pathways

Overview of L-Tyrosine Catabolism

L-tyrosine, a non-essential amino acid in mammals, is obtained either from dietary protein or through the hydroxylation of phenylalanine. wikipedia.org Its breakdown, or catabolism, is a crucial metabolic pathway that occurs primarily in the liver. frontiersin.org This multi-step process converts tyrosine into smaller molecules that can be used for energy production in the citric acid cycle. wikipedia.orgsmpdb.ca The pathway involves several key enzymatic reactions that ultimately yield fumarate (B1241708) and acetoacetate. wikipedia.orgnih.gov Deficiencies in the enzymes of this pathway can lead to several inherited metabolic disorders. nih.gov

The degradation of L-tyrosine is initiated by a transamination reaction, followed by a series of oxidative steps. wikipedia.orgnih.gov

Tyrosine aminotransferase (TAT) : This is the first and rate-limiting enzyme in the pathway. elifesciences.org It transfers the amino group from L-tyrosine to α-ketoglutarate, producing p-hydroxyphenylpyruvate and glutamate. wikipedia.orgnih.gov

p-Hydroxyphenylpyruvate dioxygenase (HPPD) : This enzyme catalyzes the next step, converting p-hydroxyphenylpyruvate into homogentisate (B1232598) (also known as 2,5-dihydroxyphenyl-1-acetate). wikipedia.orgnih.gov This reaction involves oxidative decarboxylation and a shift of the side chain on the aromatic ring.

Homogentisate 1,2-dioxygenase (HGD) : This enzyme is responsible for breaking open the aromatic ring of homogentisate, incorporating a molecule of oxygen to form 4-maleylacetoacetate (B1238811) . wikipedia.orgnih.gov A genetic deficiency in this enzyme leads to the metabolic disorder alkaptonuria. nih.govfrontiersin.org

Maleylacetoacetate isomerase (MAAI) : This enzyme catalyzes the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate . wikipedia.org This reaction involves a cis-to-trans conversion and requires glutathione (B108866) as a cofactor. wikipedia.org

Fumarylacetoacetate hydrolase (FAH) : In the final step of the pathway, this enzyme hydrolyzes 4-fumarylacetoacetate to produce fumarate and acetoacetate . wikipedia.orgresearchgate.net

| Enzyme | Substrate | Product |

| Tyrosine aminotransferase (TAT) | L-Tyrosine | p-Hydroxyphenylpyruvate |

| p-Hydroxyphenylpyruvate dioxygenase (HPPD) | p-hydroxyphenylpyruvate | Homogentisate |

| Homogentisate 1,2-dioxygenase (HGD) | Homogentisate | 4-Maleylacetoacetate |

| Maleylacetoacetate isomerase (MAAI) | 4-Maleylacetoacetate | 4-Fumarylacetoacetate |

| Fumarylacetoacetate hydrolase (FAH) | 4-Fumarylacetoacetate | Fumarate + Acetoacetate |

While the primary fate of L-tyrosine is its complete degradation to fumarate and acetoacetate, several important branch pathways exist. These pathways lead to the synthesis of crucial biological molecules. wikipedia.orgnih.gov

Neurotransmitter Synthesis : In neuronal cells and the adrenal medulla, tyrosine is the precursor for the synthesis of catecholamines. Tyrosine hydroxylase converts tyrosine to L-DOPA, which is then decarboxylated to form dopamine (B1211576). Dopamine can be further converted to norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline). wikipedia.orgcreative-proteomics.com

Thyroid Hormone Synthesis : In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine and diiodotyrosine. These are then coupled to produce the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄). wikipedia.orgcreative-proteomics.com

Melanin (B1238610) Synthesis : Tyrosine is the starting material for melanogenesis, the process that produces melanin pigments. nih.gov The enzyme tyrosinase oxidizes tyrosine to dopaquinone, a key intermediate that can then be polymerized to form different types of melanin. nih.gov

Coenzyme Q10 Synthesis : The benzoquinone structure of coenzyme Q10, an essential component of the electron transport chain, is also derived from tyrosine. wikipedia.org

The end products of the main catabolic pathway, fumarate and acetoacetate, have distinct metabolic fates. Fumarate is an intermediate of the citric acid cycle and can be used for glucose synthesis. wikipedia.org Acetoacetate is a ketone body that can be converted to acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for fatty acid synthesis. wikipedia.orgnih.gov

Key Enzymes and Metabolic Intermediates

Formation of Oxidative Products from Tyrosine Degradation

Oxidative processes are central to tyrosine degradation. Beyond the main enzymatic pathway, tyrosine and its metabolites can undergo other oxidative reactions, leading to a variety of products. agriculturejournals.czresearchgate.net For instance, exposure to reactive oxygen species (ROS) or UV radiation can lead to the formation of tyrosyl radicals. researchgate.net These highly reactive intermediates can then dimerize to form dityrosine (B1219331) or react with other molecules, leading to cross-linked proteins and other oxidation products like dopamine and dihydroxyindole. researchgate.netnih.gov

When the normal tyrosine degradation pathway is blocked, for instance due to a deficiency in the enzyme homogentisate 1,2-dioxygenase, the intermediate homogentisic acid (HGA) accumulates. nih.govnih.gov This excess HGA can undergo auto-oxidation, particularly in the presence of oxygen and metal ions, and polymerize into a brown-black pigment. nih.govoup.com This pigment is known as pyomelanin in microbes and alkaptomelanin in humans suffering from alkaptonuria. nih.gov The oxidation of HGA is a complex process that can generate reactive oxygen species like superoxide (B77818) and hydrogen peroxide, contributing to cellular damage. nih.gov The polymerization of oxidized HGA results in a high-molecular-weight, melanin-like substance that can deposit in connective tissues, a condition known as ochronosis. nih.gov

In many microorganisms, including bacteria and fungi like Aspergillus fumigatus and Penicillium chrysogenum, the production of pyomelanin via the tyrosine degradation pathway is a significant physiological process. nih.govmicrobiologyresearch.orgasm.org The synthesis of this pigment is often induced by the presence of L-tyrosine in the growth medium. nih.govmicrobiologyresearch.org Pyomelanin production is considered a protective mechanism for these microbes. The pigment has been shown to have antioxidant properties, protecting the cells from oxidative stress by scavenging reactive oxygen intermediates. researchgate.net This can enhance the organism's survival in adverse environments and may play a role in the virulence of pathogenic microbes by protecting them against the host's immune response. researchgate.netnih.gov

Homogentisic Acid Oxidation and Pyomelanin Production

Regulation and Biological Impact of Tyrosine Degradation Pathways

The regulation of tyrosine degradation is critical for maintaining metabolic homeostasis. The expression of genes encoding the pathway's enzymes can be influenced by substrate availability, such as dietary protein levels. biologists.com For example, high protein intake can lead to an upregulation of enzymes like tyrosine aminotransferase (Tat) and 4-hydroxyphenylpyruvate dioxygenase (Hpd) to handle the increased amino acid load. biologists.com Hormonal signals, such as insulin, also play a role in maintaining the basal expression of these enzymes. biologists.com

The biological impact of this pathway is profound. It is essential for clearing excess tyrosine, preventing its accumulation to toxic levels. biologists.com Dysregulation of this pathway has significant health consequences. Genetic defects in the enzymes lead to diseases like tyrosinemia and alkaptonuria, characterized by the accumulation of toxic metabolites. frontiersin.orgdoi.org Recent research has also highlighted the pathway's role in aging and lifespan regulation. elifesciences.orgprinceton.edunih.gov Studies in Drosophila have shown that downregulating enzymes in the tyrosine degradation pathway can extend lifespan, possibly by increasing the pool of tyrosine available for the synthesis of beneficial neuromediators. elifesciences.orgnih.gov Furthermore, tyrosine catabolism is implicated in cancer biology, where it can support cancer cell proliferation under nutrient-starved conditions by providing metabolites for energy. plos.org The pathway is also linked to the function of the immune system and the risk of cardiovascular disease. frontiersin.orgcreative-proteomics.com

Metabolic Reprogramming in Biological Systems

Metabolic reprogramming refers to the alterations in metabolic pathways that cells undergo in response to various stimuli, including disease states and environmental stress. nih.gov The metabolism of L-tyrosine is increasingly recognized as a significant component of these adaptive changes, particularly in the context of cancer and immunology. creative-proteomics.comnih.gov

Research has shown that disorders in tyrosine metabolism are pivotal in the development of certain diseases. creative-proteomics.com For instance, tyrosine phosphorylation is a key mechanism in the metabolic reprogramming of cancer cells, affecting pathways like glycolysis and the tricarboxylic acid (TCA) cycle. creative-proteomics.com In glioma, a type of brain tumor, tyrosine metabolism is reprogrammed to promote immune evasion. nih.gov Studies have found that this metabolic remodeling can regulate the tumor microenvironment, leading to increased immune infiltration but also fostering an environment that allows the tumor to escape immune surveillance. creative-proteomics.comnih.gov Specifically, the accumulation of fumarate, a tyrosine metabolite, can influence the TCA cycle and regulate the expression of programmed death-ligand 1 (PD-L1), a key molecule in immune suppression. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, has become a powerful tool for understanding these systemic changes. mdpi.com Studies using this approach have identified alterations in the biosynthesis of phenylalanine, tyrosine, and tryptophan in response to immune adjuvants, highlighting the role of amino acid metabolism in modulating immune responses. mdpi.com In the context of aging, long-lived Drosophila melanogaster exhibit age-dependent increases in tyrosine levels, while the enzymes in the tyrosine degradation pathway also increase with age in wild-type flies. elifesciences.org The deliberate downregulation of these enzymes has been shown to extend the lifespan of these flies, suggesting that metabolic reprogramming of the tyrosine pathway is intrinsically linked to the aging process. elifesciences.org

Influence on Cellular Homeostasis and Mitochondrial Function

Cellular homeostasis, the maintenance of a stable internal environment, is intrinsically linked to metabolic activity, with mitochondria playing a central role as hubs for energy production and metabolism. researchgate.netfrontiersin.org The metabolism of amino acids, including L-tyrosine, is in constant communication with mitochondrial homeostasis. researchgate.netfrontiersin.org

Mitochondria are the primary sites for the degradation of many amino acids, a process that contributes to energy metabolism and the maintenance of protein quality control. frontiersin.org Changes in cellular conditions can trigger the oxidation of amino acids to produce NADH and FADH₂, which fuel the mitochondrial electron transport chain for ATP production. elifesciences.org The degradation of L-tyrosine feeds directly into the TCA cycle, which occurs within the mitochondria. wikipedia.org

Furthermore, L-tyrosine and its derivatives can directly influence cellular functions. For example, L-DOPA, a product of tyrosine metabolism, can affect mitochondrial respiration and the catabolism of glucose. wiley.com The metabolic activity initiated by L-DOPA can regulate glucose metabolism, and in turn, the state of melanosomes can be influenced by glucose metabolic pathways. wiley.com N-acetyl-l-tyrosine (NAT), another tyrosine derivative, has been identified as a potential intrinsic factor that can trigger mitohormesis—a process where low levels of mitochondrial stress induce a protective response. nih.gov NAT can cause a transient and mild perturbation of mitochondria, leading to a small increase in reactive oxygen species (ROS) production, which activates cytoprotective signaling pathways. nih.gov This highlights the intricate ways in which tyrosine metabolism is integrated with mitochondrial function to maintain cellular resilience and homeostasis.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of many-body systems. It is widely applied to elucidate the structure, reactivity, and properties of molecules like tyrosine and its derivatives.

DFT calculations are instrumental in understanding the fundamental electronic properties that govern the molecular activity of tyrosine derivatives. By computing molecular orbitals, charge distributions, and various molecular descriptors, researchers can predict and explain the behavior of these compounds.

Key electronic properties investigated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com For instance, studies on tyrosine-containing pharmaceuticals have used DFT to compute HOMO-LUMO transitions, molecular orbitals, and dipole moments to understand their bioactivity. mdpi.com The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com

Natural Bond Orbital (NBO) analysis is another DFT-based technique that provides detailed information about charge transfer and intermolecular interactions by analyzing the electron density. researchgate.netnih.gov For example, in studies of acetamide (B32628) derivatives interacting with tyrosine, NBO analysis revealed the nature of intermolecular hydrogen bonds, showing that the drug molecules act as electron acceptors while tyrosine acts as an electron donor. nih.gov

A comprehensive set of molecular descriptors for L-tyrosine in both its amino-acid and zwitterionic forms has been evaluated using DFT and other ab initio methods. These descriptors provide a detailed picture of the molecule's electronic structure in different environments. researchgate.net The solvent effect, often modeled using methods like the Conductor-like Polarizable Continuum Model (CPCM), can significantly alter these properties, particularly for the zwitterionic form. researchgate.net

Table 1: Molecular Descriptors for L-Tyrosine in Water (Calculated at MP2 level) (This table is interactive. Click on the headers to sort.)

| Descriptor | Value |

|---|---|

| Ionization Energy (eV) | 8.00 |

| Electron Affinity (eV) | -0.19 |

| Molecular Electronegativity (eV) | 3.91 |

| Chemical Hardness (eV) | 4.10 |

| Electrophilicity Index (eV) | 1.87 |

| Dipole Moment (Debye) | 13.04 |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

For example, the oxidation mechanism of L-Tyrosine by molecular iodine has been studied using DFT. Such studies postulate various transition states and calculate their geometries and energies to determine the most favorable reaction pathway. The calculations can provide bond lengths and angles of the reactive sites within the optimized transition state structures. By comparing the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, offering deep insight into the reaction kinetics and thermodynamics.

The computational search for a transition state is a critical step. Once a potential transition state structure is located, it is verified by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov To confirm that a transition state connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. nih.gov These computational approaches have been successfully applied to understand complex processes, including the role of tyrosyl radicals in the reduction steps of enzymatic reactions. frontiersin.org

Table 2: Calculated Bond Lengths (Å) of a Postulated Transition State in L-Tyrosine Oxidation (This table is interactive. Click on the headers to sort.)

| Bond | Bond Length (Å) |

|---|---|

| C6-I | 2.871 |

| C6-H | 1.107 |

| C4-H | 1.090 |

Elucidation of Molecular Activities and Electronic Structures

Molecular Modeling and Dynamics Simulations

Molecular modeling and, in particular, molecular dynamics (MD) simulations, allow for the study of the time-dependent behavior of molecular systems. These simulations provide detailed information on conformational changes, intermolecular interactions, and the influence of the solvent.

MD simulations are extensively used to explore the complex network of intermolecular interactions that govern the structure and function of tyrosine-containing systems. These interactions include hydrogen bonds, π-π stacking, van der Waals forces, and hydrophobic effects. researchgate.netresearchgate.net

For instance, MD simulations of simple tyrosine derivatives have shown their ability to self-assemble into fiber-like structures. These simulations revealed that the molecules are held together by a dense network of hydrogen bonds and van der Waals interactions between hydrophobic groups. researchgate.net In studies of tyrosine dimers, computational methods have identified numerous stable conformations stabilized by a variety of non-covalent interactions, such as OH–π, NH–π, CH–π, and π–π interactions. researchgate.net

Computational methods are increasingly used to predict the redox potentials of molecules, which is a key parameter for understanding electron transfer processes in chemistry and biology. The oxidation of tyrosine to a tyrosyl radical is a critical step in many biological functions. nih.gov

A common computational strategy for predicting proton-coupled redox potentials involves a combination of quantum mechanics and molecular mechanics (QM/MM). nih.gov In this approach, the core reactive part of the system (e.g., the tyrosine residue) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more computationally efficient MM force field. nih.gov Molecular dynamics simulations are first run to sample a large number of conformations for both the reduced and oxidized states. Then, for each conformation, the free energy difference between the states is calculated using the QM/MM scheme. nih.gov

These calculations have shown that environmental factors, such as hydrogen-bonding interactions between tyrosine and water, can significantly increase redox potentials, often by 100–250 mV. nih.gov While achieving quantitative accuracy can be challenging and sensitive to the chosen force field and computational parameters, these methods provide excellent qualitative agreement and can accurately predict trends in redox potentials across a series of related compounds. nih.govcanterbury.ac.nz

Table 3: Comparison of Computed and Experimental Redox Potentials (V vs Fc/Fc+) for Selected Organic Compounds (This table is interactive. Click on the headers to sort.)

| Compound | E½ (Computational) | E½ (Experimental) |

|---|---|---|

| Anthraquinone | -1.25 | -1.29 |

| Benzoquinone | -0.52 | -0.51 |

| Duroquinone | -0.89 | -0.89 |

| N,N'-Dimethyl-2,6-diazaanthraquinone | -0.82 | -0.86 |

Investigation of Intermolecular Interactions

Thermodynamic Parameters and Stability Analysis through Computational Methods

Computational methods are crucial for determining the thermodynamic parameters that define the stability and reactivity of molecules. Properties such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be calculated for molecules and chemical reactions.

For the study of reaction mechanisms, DFT calculations can provide the standard enthalpies of reaction. For example, the enthalpy for the oxidation of L-Tyrosine has been computed, yielding insight into whether the process is endothermic or exothermic. Furthermore, by calculating the energies of transition states, activation parameters such as the Gibbs free energy of activation (ΔG‡) and entropy of activation (ΔS‡) can be determined using expressions derived from transition state theory, like the Eyring equation. A large negative ΔG‡ indicates a spontaneous and favorable reaction process.

Table 4: Calculated Activation Parameters for a Transition State in L-Tyrosine Oxidation (DFT Model) (This table is interactive. Click on the headers to sort.)

| Parameter | Value |

|---|---|

| ΔG° (kJ/mol) | -295.63 |

| ΔS° (J/mol·K) | -235.19 |

Future Research Directions and Concluding Remarks

Emerging Methodologies in Dinitrophenylated Amino Acid Research

The analysis of dinitrophenyl (DNP) derivatives of amino acids has historically been a cornerstone of protein chemistry. nih.gov Modern advancements in separation science and detection technologies are further refining these established methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC remains a powerful tool for the separation and quantification of DNP-amino acids. nih.gov The development of new stationary phases and gradient elution methods allows for the determination of a wide range of amino acids in complex mixtures, such as protein hydrolysates, with high sensitivity in the low picomole range. nih.gov The use of pre-column derivatization, where the amino group is modified before analysis, is a common strategy. hitachi-hightech.com In contrast, post-column derivatization involves the reaction of the analyte after separation, just before detection. hitachi-hightech.com

Aqueous Two-Phase Systems (ATPS): ATPS is a liquid-liquid fractionation technique that shows promise for the extraction, separation, and purification of biomolecules, including DNP-amino acids. researchgate.net This method utilizes two immiscible aqueous phases, often composed of a polymer and a salt or two different polymers, to partition molecules based on their physicochemical properties. researchgate.net Research into biodegradable ATPS, such as those based on choline (B1196258) amino acid ionic liquids, is an emerging area with potential for more environmentally friendly separation processes. researchgate.net

Indicator Amino Acid Oxidation (IAAO) Method: While not directly focused on DNP-amino acids, the minimally invasive IAAO method is a significant advancement in determining amino acid requirements in various populations, including children, pregnant women, and the elderly. frontiersin.org This technique tracks the oxidation of an indicator amino acid to assess the metabolic availability of a test amino acid, providing crucial data for dietary recommendations. frontiersin.org

Potential for Novel Derivative Design and Synthesis

The synthesis of novel derivatives of amino acids, including those based on the L-tyrosine scaffold, is a vibrant area of research with implications for drug discovery and the development of bioactive compounds. asianpubs.orgnih.gov

Scaffold-Based Drug Design: L-tyrosine serves as a versatile scaffold for the design and synthesis of new molecules with specific biological activities. nih.gov For instance, novel L-tyrosine derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov

Synthesis of Bioactive Analogues: Researchers are exploring efficient synthetic routes to create analogues of biologically active natural products starting from L-tyrosine. asianpubs.org These strategies may involve multi-step processes including protection of functional groups, oxidation, and methylation to yield novel compounds with potential therapeutic applications. asianpubs.org The design of new derivatives also extends to other classes of compounds, such as 2,4-disubstituted pyrimidines, which have been synthesized as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase for cancer treatment. nih.gov

Conformationally Restricted Derivatives: The synthesis of conformationally restricted derivatives, such as certain N-arylpiperazines, allows for the exploration of specific receptor binding profiles. mdpi.com By limiting the conformational flexibility of a molecule, researchers can design ligands with higher affinity and selectivity for their biological targets. mdpi.com

Unexplored Mechanistic Insights and Biochemical Roles

While the use of DNP-amino acids in immunology is well-established, there remain unexplored areas regarding their precise mechanisms of action and broader biochemical roles.

Interaction with Molecular Targets: The dinitrophenyl groups of N,O-Di(DNP)-L-tyrosine can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the structure and function of these molecules, thereby affecting various biochemical pathways. Further investigation is needed to identify the specific molecular targets and elucidate the downstream consequences of these modifications.

Role in Disease Processes: The oxidation of amino acids, such as the conversion of tyrosine to dityrosine (B1219331) or 3-hydroxytyrosine, is a hallmark of oxidative stress, which is implicated in numerous diseases. nih.gov Understanding the role of modified amino acids like this compound in the context of cellular stress and pathology could reveal new diagnostic or therapeutic avenues.

Enzyme Inhibition and Specificity: Non-canonical amino acids are valuable tools for studying protease structure and function. mdpi.com They can be incorporated into substrates to probe enzyme specificity or designed as inhibitors. mdpi.com Investigating how enzymes recognize and process DNP-modified amino acids could provide insights into their catalytic mechanisms. escholarship.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N,O-Di(DNP)-L-tyrosine in laboratory settings?

- Methodological Answer : Synthesis typically involves nitration or nitrosation of L-tyrosine using agents like peroxynitrite (PN) or sodium nitrite under controlled pH (e.g., phosphate buffer, pH 7.0). Characterization employs thin-layer chromatography (TLC) with solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) and detection via ninhydrin spray, which reacts with free amino groups to produce distinct color profiles (pinkish-brown for nitrosated derivatives vs. yellow for nitrotyrosine) . Spectrophotometric analysis (400–540 nm) further quantifies absorbance changes linked to structural modifications .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine TLC with ninhydrin detection to confirm the absence of unreacted tyrosine or side products. Use UV-Vis spectroscopy to validate absorption peaks specific to DNP-modified tyrosine (e.g., increased absorbance at 400–480 nm for nitrosated derivatives). Cross-reference with pure 3-nitrotyrosine controls to distinguish between nitration and nitrosation products . For advanced purity checks, consider mass spectrometry (not explicitly covered in evidence but inferred as a standard practice).

Q. What factors influence the stability of this compound in aqueous and organic solvent systems?

- Methodological Answer : Stability is affected by solvent composition (e.g., DMSO-water mixtures) and trace metal cations. At low DMSO concentrations (χDMSO ≤0.5), heteroassociates (e.g., 1DMSO:1H2O clusters) dominate, while higher DMSO (χDMSO ≤0.7) promotes water-bridged or direct interactions with tyrosine derivatives . Monitor stability via fluorescence spectroscopy to detect environmental sensitivity of photophysical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in identifying reaction products (e.g., nitration vs. nitrosation) during this compound synthesis?

- Methodological Answer : Employ multiresponse optimization strategies, such as experimental design software, to test competing hypotheses. For example, vary enzyme/substrate ratios (e.g., tyrosinase activity) and use TLC mobility differences to distinguish nitrotyrosine (higher mobility) from nitrosated derivatives (lower mobility) . Validate findings with independent triplicate experiments and statistical analysis (e.g., standard deviation comparisons) .

Q. What strategies optimize TLC parameters for detecting tyrosine derivatives like this compound in complex mixtures?

- Methodological Answer : Optimize solvent polarity and enzyme-substrate ratios using factorial design. For instance, a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) maximizes resolution for nitrated/nitrosated tyrosine derivatives . Pair with autography techniques (e.g., tyrosinase-linked assays) to enhance specificity in complex matrices .

Q. How do molecular interactions of this compound in mixed solvent systems impact its experimental applications?

- Methodological Answer : In DMSO-water systems, DMSO forms hydrogen-bonded clusters that alter tyrosine’s photophysical behavior. Use excitation-emission matrix (EEM) fluorescence spectroscopy to map microenvironmental changes, which are critical for interpreting solubility, aggregation, or reactivity in biochemical assays .

Q. What translational research frameworks integrate findings on this compound into clinical or preclinical studies?

- Methodological Answer : Align with NIH guidelines for preclinical reporting (e.g., detailed experimental conditions, statistical rigor) . Use PICOT frameworks to formulate research questions (e.g., "In murine models [P], how does this compound [I] compare to unmodified tyrosine [C] in modulating oxidative stress markers [O] over 14 days [T]?") . Leverage systematic reviews and clinical guidelines to contextualize findings .

Key Considerations for Data Analysis

- Handling Spectral Data : Use microplate spectrophotometers (e.g., Bio-Tek µQuant) for high-throughput absorbance measurements. Normalize data against controls (e.g., nitrate-treated tyrosine) to account for baseline noise .

- Statistical Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure alignment with translational goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.